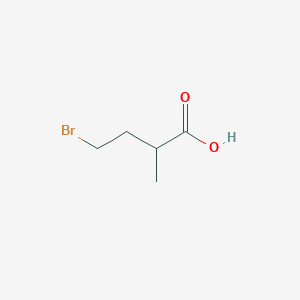

4-Bromo-2-methyl-butyric acid

Description

Significance of Bromo-Carboxylic Acids as Synthetic Intermediates

Among halogenated carboxylic acids, bromo-carboxylic acids are particularly valuable as synthetic intermediates. The bromine atom is an excellent leaving group, making these compounds highly reactive in nucleophilic substitution reactions. fiveable.me This reactivity allows for the introduction of a wide variety of functional groups, enabling the rapid diversification of molecular structures. fiveable.me

Specifically, α-bromo carboxylic acids are extremely useful in synthesis because the bromine atom is highly reactive towards SN2 reactions. libretexts.orglibretexts.org The presence of the adjacent electrophilic carbonyl carbon stabilizes the transition state of the SN2 reaction, which lowers the activation energy and increases reaction rates. libretexts.orglibretexts.org This enhanced reactivity makes α-bromo carboxylic acids important intermediates for producing compounds like α-hydroxy carboxylic acids and amino acids. libretexts.orglibretexts.orgyoutube.com The Hell-Volhard-Zelinskii (HVZ) reaction is a key method for synthesizing α-bromo carboxylic acids by treating a carboxylic acid that has an α-hydrogen with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com

Overview of Alpha-Substituted and Branched Carboxylic Acid Derivatives in Chemical Research

Alpha-substitution, which involves replacing a hydrogen atom on the carbon adjacent to the carboxyl group (the α-carbon), is a fundamental strategy for functionalizing carboxylic acids. fiveable.meyoutube.com α-Substituted carboxylic acids are recognized as important chiral precursors for a diverse range of complex, biologically active molecules. google.com A significant amount of research has focused on developing methods for the enantiomerically pure synthesis of these compounds, particularly α-amino acids. google.com

Branched-chain carboxylic acids, which contain one or more alkyl branches, exhibit distinct physical and chemical properties compared to their straight-chain isomers. researchgate.net For instance, branching often leads to a lower melting point. researchgate.net These unique properties make them suitable for various industrial applications, including their use in the formulation of lubricants and as intermediates in the synthesis of other specialized chemicals. researchgate.net The combination of alpha-substitution and branching in a carboxylic acid derivative creates a chiral center, leading to stereoisomers with potentially different biological activities, a critical consideration in drug discovery and development. google.com

Structural Context of 4-Bromo-2-methyl-butyric Acid within Modern Organic Chemistry

This compound (also known as 4-bromo-2-methylbutanoic acid) is a chemical compound that embodies the structural features discussed previously. Its molecule contains a four-carbon butyric acid backbone, a bromine atom at the terminal (gamma) position, and a methyl group at the alpha position. This structure makes it a branched, alpha-substituted, and brominated carboxylic acid.

The presence of the methyl group at the α-carbon makes the molecule chiral, meaning it exists as two non-superimposable mirror images or enantiomers. The bromine atom, while not at the reactive alpha-position, still serves as a reactive handle for synthetic transformations, allowing for the construction of longer carbon chains or the introduction of other functional groups at the end of the molecule. Its ester derivative, methyl 4-bromo-2-methylbutanoate, is a known intermediate in various synthetic pathways. chemicalbook.comnih.govmolbase.com

The combination of these features—a carboxylic acid group for derivatization, a chiral center at the alpha position for stereospecific synthesis, and a terminal bromine for further functionalization—positions this compound as a versatile building block in modern organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64805-71-6 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | 4-bromo-2-methylbutanoic acid |

| Synonyms | 4-bromo-2-methylbutanoic acid |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-methylbutanoic acid |

| α-hydroxy carboxylic acids |

| α-amino acids |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

4-bromo-2-methylbutanoic acid |

InChI |

InChI=1S/C5H9BrO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

AFUWKGZPMVUKIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methyl Butyric Acid

Direct Bromination Approaches

Direct bromination of a precursor like 2-methylbutyric acid presents a challenge in controlling the position of the bromine atom. The presence of multiple reactive sites necessitates highly selective reaction conditions.

A well-established method for the bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. researchgate.netstudy.com This reaction specifically targets the α-carbon (the carbon atom adjacent to the carboxyl group). When applied to 2-methylbutyric acid, the HVZ reaction would not yield the desired 4-bromo isomer. Instead, it would produce 2-bromo-2-methylbutyric acid.

The mechanism involves the in-situ formation of an acyl bromide using a catalyst such as phosphorus tribromide (PBr₃). acs.org This acyl bromide intermediate readily tautomerizes to its enol form. The enol then reacts with bromine (Br₂) to introduce a bromine atom at the α-position. acs.org Subsequent hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. study.com While this method is highly effective for α-bromination, it is fundamentally unsuited for the synthesis of the 4-bromo isomer, underscoring the critical issue of regioselectivity in direct halogenation approaches.

Table 1: Outcome of Hell-Volhard-Zelinsky Bromination

| Starting Material | Reagents | Product | Regiochemistry |

| 2-Methylbutyric Acid | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-2-methylbutyric acid | Alpha (α) Bromination |

Achieving regioselective bromination at the terminal (gamma) position of 2-methylbutyric acid to form 4-Bromo-2-methyl-butyric acid is a significant synthetic challenge. Aliphatic C-H bonds are generally unreactive, and directing a halogen to a specific, unactivated position requires specialized methods, often involving free-radical reactions. However, standard radical bromination conditions (e.g., using N-Bromosuccinimide with light) often lack perfect regioselectivity and can lead to a mixture of isomers, with bromination favoring the more substituted tertiary α-carbon. There are no widely established, high-yield protocols for the direct, regioselective γ-bromination of simple branched-chain carboxylic acids like 2-methylbutyric acid. This difficulty necessitates the exploration of alternative, more controlled synthetic routes.

Ring-Opening Reactions

Ring-opening reactions of cyclic precursors provide a powerful and regiocontrolled alternative to direct bromination. By starting with a cyclic molecule where the required carbon skeleton is pre-formed, the position of the resulting functional groups can be precisely determined.

One of the most direct and effective methods for synthesizing this compound is through the ring-opening of α-methyl-γ-butyrolactone. This reaction provides a clear and regioselective pathway to the desired product. A documented procedure involves treating (+/-)-α-methyl-gamma-butyrolactone with a solution of hydrobromic acid in acetic acid. In this reaction, the bromide ion attacks the terminal carbon of the lactone (the γ-position), leading to the cleavage of the ester bond and the formation of the terminal bromide and the carboxylic acid in a single, efficient step. This method directly installs the bromine atom at the 4-position, cleanly avoiding the formation of other isomers.

Table 2: Synthesis via Lactone Ring-Opening

| Precursor | Reagents | Product | Key Feature |

| α-Methyl-γ-butyrolactone | HBr / Acetic Acid | This compound | High Regioselectivity |

A plausible, albeit multi-step, alternative involves the ring-opening of a cyclic ether precursor, such as 2-methyltetrahydrofuran (B130290). The cleavage of unsymmetrical ethers like 2-methyltetrahydrofuran with halogenating agents can be directed to form a primary halide. Reagents such as hydrobromic acid (HBr) or various bromoboranes can facilitate a regiocontrolled cleavage, favoring an Sₙ2-type attack at the less sterically hindered primary carbon. researchgate.net This reaction would yield 4-bromo-2-methylbutan-1-ol.

This resulting bromo-alcohol would then require a subsequent oxidation step to convert the primary alcohol functional group into a carboxylic acid. Standard oxidizing agents, such as chromic acid or potassium permanganate, could be employed for this transformation. While this route is less direct than the lactone ring-opening, it represents a viable synthetic strategy based on established chemical transformations.

Conversion from Other Halogenated Butyric Acid Isomers

The conversion of one halogenated isomer to another, for instance, transforming 2-bromo-2-methylbutyric acid into this compound, is theoretically conceivable but practically challenging. Such an isomerization would require the migration of the bromine atom from the alpha to the gamma position. This type of intramolecular halogen transfer on a saturated aliphatic chain is not a facile process and typically does not occur under simple conditions. Such rearrangements often require complex, multi-step sequences involving eliminations and additions or specialized radical-based chain transfer reactions, for which there are no standard protocols applicable to this specific substrate. Consequently, this approach is not considered a practical or commonly employed method for the synthesis of this compound.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

The introduction of a bromine atom at a specific position in a molecule is a critical challenge in organic synthesis. Catalytic methods offer a promising solution by providing alternative reaction pathways that can lead to higher selectivity and yield.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, principles from related reactions can be applied. For instance, the use of metal catalysts in bromination reactions is a well-established strategy. A patented process for a related compound, (E)-4-bromo-2-methylbut-2-en-1-al, utilizes cupric bromide as a brominating agent in the presence of lithium carbonate. google.com This reaction proceeds via the bromination of an epoxide precursor. google.com Although this example involves an unsaturated aldehyde, it highlights the potential of copper-based catalysts in facilitating bromination at a specific carbon atom.

The application of such a catalytic system to a saturated precursor like 2-methylbutyric acid or its derivatives would require careful consideration of the substrate's reactivity and the development of a catalyst that can direct the bromination to the terminal methyl group. This regioselectivity can be challenging to achieve due to the similar reactivity of the C-H bonds at different positions.

Another avenue for catalytic bromination involves the use of transition-metal catalysts in cross-coupling reactions. While not a direct bromination of the parent acid, these methods can construct the desired carbon skeleton with a bromine atom already in place. For example, transition-metal catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds and could be envisioned in a convergent synthesis of a precursor to this compound. nbinno.com

Below is a conceptual table illustrating the potential application of different catalytic approaches for bromination, drawing parallels from related chemistries.

| Catalyst System | Potential Substrate | Reaction Type | Potential Advantages |

| Cupric Bromide / Lewis Base | 2-methyl-γ-butyrolactone | Ring-opening bromination | Mild reaction conditions, potential for regioselectivity |

| Transition Metal (e.g., Pd, Ni) | Precursors with leaving groups | Cross-coupling | High functional group tolerance, controlled bond formation |

| Zeolites | 2-methylbutyric acid | Electrophilic bromination | Shape-selective catalysis, potential for regioselectivity, catalyst recyclability mdpi.com |

This table is illustrative and based on principles from related chemical transformations, as direct catalytic methods for this compound are not well-documented.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic route.

Biocatalysis: One of the most promising green chemistry approaches is the use of enzymes as catalysts. Biocatalysis offers high selectivity, often under mild reaction conditions (ambient temperature and pressure, neutral pH), and can reduce the need for protecting groups and the generation of toxic waste. frontiersin.org For the synthesis of chiral molecules like this compound, enzymatic methods can be particularly advantageous. For instance, lipases are often used for the enantioselective esterification of racemic carboxylic acids. A potential green route to an enantiomerically enriched form of this compound could involve the lipase-catalyzed resolution of a racemic mixture. Furthermore, the enzymatic production of related compounds, such as (S)-4-bromo-3-hydroxybutyrate, has been explored, demonstrating the feasibility of using biocatalysts for the synthesis of brominated organic acids. nih.gov

Alternative Solvents and Reagents: The choice of solvents and reagents is another critical aspect of green chemistry. Traditional bromination reactions often employ hazardous reagents like elemental bromine and chlorinated solvents. Green alternatives include the use of less toxic brominating agents, such as N-bromosuccinimide (NBS), and the replacement of hazardous solvents with more environmentally benign options like water, ionic liquids, or even solvent-free conditions. mdpi.comresearchgate.net For example, the regioselective electrophilic aromatic bromination of various compounds has been achieved using NBS in acetonitrile (B52724), a less hazardous solvent than many chlorinated alternatives. mdpi.com

Atom Economy: Synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) are a cornerstone of green chemistry. This can be achieved through the design of addition reactions or catalytic cycles that minimize the formation of byproducts.

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Approach | Potential Application in Synthesis |

| Catalysis | Use of biocatalysts (e.g., lipases) | Enantioselective synthesis or resolution of this compound. nih.gov |

| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with water, ionic liquids, or solvent-free conditions. | Use of acetonitrile or other greener solvents for bromination reactions. mdpi.com |

| Safer Reagents | Use of N-bromosuccinimide (NBS) instead of elemental bromine. | Regioselective bromination of a suitable precursor. mdpi.comresearchgate.net |

| Atom Economy | Designing addition reactions. | Hydrobromination of an unsaturated precursor. nbinno.com |

Stereochemical Considerations in the Synthesis and Reactivity of 4 Bromo 2 Methyl Butyric Acid

Enantioselective Synthesis of (2R)- or (2S)-4-Bromo-2-methyl-butyric Acid

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. This is often achieved by using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.

A common strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.org This auxiliary directs a subsequent chemical transformation to occur preferentially on one face of the molecule, thereby controlling the formation of the new stereocenter. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a molecule like 4-Bromo-2-methyl-butyric acid, an Evans oxazolidinone auxiliary could be employed. The general process would involve:

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The resulting prochiral enolate is generated using a base like lithium diisopropylamide (LDA). The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the less hindered side. This step establishes the stereocenter at the C2 position with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically through hydrolysis, to yield the enantiomerically enriched 2-methyl-propionic acid derivative. The auxiliary can often be recovered and reused. wikipedia.org

A subsequent functional group transformation would be required to introduce the bromine atom at the fourth carbon to yield the final target molecule.

| Step | Reagents/Process | Purpose | Typical Diastereomeric Excess |

| 1. Auxiliary Attachment | Chiral Oxazolidinone + Propionyl Chloride | Covalently link the substrate to the chiral director. | N/A |

| 2. Enolate Formation | Lithium Diisopropylamide (LDA) | Generate a planar prochiral enolate. | N/A |

| 3. Asymmetric Alkylation | Methyl Iodide (CH₃I) | Introduce the methyl group at C2 with stereocontrol. | >95% |

| 4. Auxiliary Removal | Lithium Hydroxide (B78521) (LiOH) / Hydrogen Peroxide (H₂O₂) | Cleave the auxiliary to release the chiral acid. | N/A |

Asymmetric catalysis relies on a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While less common for direct C-Br bond formation on an unactivated carbon, related strategies involving catalytic asymmetric bromination of carbonyl compounds are well-established. For a precursor to this compound, one could envision a catalytic asymmetric α-bromination of a suitable dicarbonyl compound, followed by further synthetic modifications.

Alternatively, an asymmetric hydrogenation of a precursor like (E)-4-bromo-2-methylbut-2-enoic acid using a chiral catalyst, such as a Ruthenium-BINAP system, could establish the stereocenter at the C2 position. This approach has been successfully applied to the synthesis of enantiomers of the related 2-methylbutanoic acid from tiglic acid. wikipedia.org

Diastereoselective Control in Derivative Formation

When an enantiomerically pure sample of this compound is used in a reaction that creates a second stereocenter, the existing chiral center at C2 can influence the stereochemical outcome at the new center. This phenomenon is known as diastereoselective control.

For example, if (2R)-4-Bromo-2-methyl-butyric acid is converted to an amide using a chiral amine, such as (S)-1-phenylethylamine, the resulting molecule would be a diastereomer. If this diastereomeric amide were to undergo a reaction at another site (e.g., displacement of the bromide), the stereocenter at C2 and the chiral group on the nitrogen atom would sterically and electronically influence the transition state, favoring the formation of one diastereomer of the product over the other.

Resolution of Racemic this compound

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. libretexts.org Since enantiomers have identical physical properties like boiling point and solubility, they cannot be separated by standard techniques like distillation or simple recrystallization. libretexts.org

A widely used method for resolving racemic carboxylic acids is to react them with an enantiomerically pure chiral base. pharmaguideline.com This acid-base reaction forms a pair of diastereomeric salts. chemconnections.org

(R)-acid + (R)-base → (R,R)-diastereomeric salt (S)-acid + (R)-base → (S,R)-diastereomeric salt

Diastereomers have different physical properties, including solubility. chemconnections.org This difference allows for their separation by fractional crystallization. Once one of the diastereomeric salts has been isolated in pure form, the addition of a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral base, which can often be recovered.

Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

| Step | Description | Principle |

| 1. Salt Formation | Racemic this compound is reacted with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). | Forms a mixture of two diastereomeric salts. |

| 2. Fractional Crystallization | The diastereomeric salt mixture is dissolved in a suitable solvent and allowed to crystallize slowly. | The less soluble diastereomer crystallizes out of the solution first. |

| 3. Separation | The crystals of the pure diastereomer are separated from the mother liquor by filtration. | Physical separation of the less soluble salt. |

| 4. Acidification | The purified diastereomeric salt is treated with a strong acid (e.g., HCl). | Regenerates the enantiomerically pure carboxylic acid. |

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used enzymes that can catalyze the enantioselective esterification of carboxylic acids or the hydrolysis of esters. nih.gov

While specific data for this compound is not prevalent, studies on the closely related 2-methylbutyric acid demonstrate the principle effectively. In a typical kinetic resolution, a lipase (B570770) is used to selectively catalyze the esterification of one enantiomer in the racemic mixture with an alcohol. For example, the lipase from Candida antarctica (Lipase B) has been shown to preferentially esterify the (R)-enantiomer of 2-methylbutyric acid. nih.gov

This leaves the unreacted (S)-enantiomer behind as a free acid. The resulting mixture, containing the (R)-ester and the (S)-acid, can then be easily separated. Similarly, microbial processes can be used, where certain microorganisms preferentially metabolize one enantiomer, leaving the other enantiomer in the medium. For instance, a strain of Pseudomonas sp. has been found to selectively utilize (S)-2-methylbutyric acid, allowing for the isolation of (R)-2-methylbutyric acid. researchgate.net

| Enzyme/Microbe | Reaction Type | Selectivity for 2-methylbutyric acid | Reference |

| Candida antarctica Lipase B | Enantioselective esterification | High preference for (R)-enantiomer | nih.gov |

| Thermomyces lanuginosus Lipase | Enantioselective esterification | High preference for (R)-enantiomer | nih.gov |

| Candida rugosa Lipase | Enantioselective esterification | Moderate preference for (S)-enantiomer | nih.gov |

| Pseudomonas sp. | Microbial utilization | Preferential consumption of (S)-enantiomer | researchgate.net |

Impact of Stereochemistry on Reaction Pathways and Selectivity

The presence of a chiral center at the C-2 position of this compound profoundly influences its chemical behavior, dictating the stereochemical outcome of reactions and enabling stereoselective transformations. The spatial arrangement of the methyl group relative to the other substituents determines the molecule's interaction with other chiral molecules, catalysts, and reagents, thereby guiding the reaction pathways.

A significant example of this stereochemical influence is observed in intramolecular cyclization reactions. When the corresponding ester, ethyl 4-bromo-2-methylbutanoate, undergoes cyclization, the stereochemistry at the C-2 center is retained in the resulting product. This reaction typically proceeds via an SN2 mechanism where the carbonyl oxygen acts as a nucleophile, attacking the carbon bearing the bromine atom. Because the reaction occurs at the C-4 position, the stereocenter at C-2 remains undisturbed throughout the process. Consequently, starting with an enantiomerically pure sample of the ester leads to the formation of an enantiomerically pure lactone. For instance, (R)-ethyl 4-bromo-2-methylbutanoate will yield (R)-α-methyl-γ-butyrolactone, while the (S)-enantiomer will exclusively produce the (S)-lactone. This demonstrates a direct correlation between the stereochemistry of the reactant and the product, highlighting the pathway's selectivity.

The impact of stereochemistry is also critical in intermolecular reactions, particularly those involving other chiral reagents. When a specific enantiomer of this compound reacts with another chiral compound, a pair of diastereomers is formed. These diastereomers possess different physical and chemical properties, which can lead to different reaction rates and product ratios, a phenomenon known as diastereoselectivity.

Furthermore, the synthesis of specific enantiomers of this compound or its derivatives relies on stereoselective methods. Asymmetric synthesis approaches, which aim to produce a single enantiomer in high excess, often employ chiral catalysts or auxiliaries. These chiral agents create a diastereomeric transition state that favors the formation of one enantiomer over the other, thus controlling the reaction's stereochemical pathway. The ability to selectively synthesize either the (R) or (S) enantiomer is crucial for applications in fields like pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The following table summarizes the stereochemical outcome of the intramolecular cyclization of ethyl 4-bromo-2-methylbutanoate, illustrating the direct impact of the starting material's chirality on the product's configuration.

Table 1: Stereochemical Outcome of the Cyclization of Ethyl 4-bromo-2-methylbutanoate

| Starting Enantiomer | Reaction Product | Stereochemical Outcome | Reference |

|---|---|---|---|

| (R)-Ethyl 4-bromo-2-methylbutanoate | (R)-α-Methyl-γ-butyrolactone | Retention of configuration at C-2 | |

| (S)-Ethyl 4-bromo-2-methylbutanoate | (S)-α-Methyl-γ-butyrolactone | Retention of configuration at C-2 |

Chemical Transformations and Reactive Pathways of 4 Bromo 2 Methyl Butyric Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key functional group that can undergo several characteristic reactions, including esterification, amidation, and reduction.

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. In the case of 4-Bromo-2-methyl-butyric acid, reaction with methanol (B129727) under acidic conditions yields Methyl 4-bromo-2-methylbutanoate. This reaction is an equilibrium process and is often driven to completion by removing the water formed during the reaction or by using an excess of the alcohol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. Alternatively, reagents like diazomethane (B1218177) can be used to prepare methyl esters from carboxylic acids, though this method is often reserved for smaller-scale preparations due to the hazardous nature of diazomethane. dtic.mil The formation of esters like Methyl 4-bromo-2-methylbutanoate is a crucial step for introducing a protecting group for the carboxylic acid or for modifying the molecule's solubility and reactivity in subsequent synthetic steps.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product | Conditions |

|---|

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This transformation is central to the synthesis of peptides and numerous pharmaceuticals. nih.gov Direct amidation of a carboxylic acid with an amine requires high temperatures to drive off water, which can be detrimental to sensitive molecules. Therefore, the carboxylic acid is typically activated first. researchgate.net

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine. researchgate.net Another approach is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. ucl.ac.uk Boron-based reagents have also been developed as catalysts for direct amidation reactions under milder conditions. researchgate.netucl.ac.uk These methods provide efficient pathways to a wide range of amides derived from this compound.

Table 2: Common Amidation Strategies

| Method | Activating/Coupling Agent | Intermediate | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Mild conditions, widely used in peptide synthesis. researchgate.net |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl chloride | Highly reactive intermediate, may not be suitable for acid-sensitive substrates. ucl.ac.uk |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide and yield 4-bromo-2-methylbutan-1-ol. chemguide.co.uk

It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent commonly used for reducing aldehydes and ketones, is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, but this intermediate is also rapidly reduced by LiAlH₄, making it impossible to stop the reaction at the aldehyde stage. chemguide.co.uk

Table 3: Reduction of Carboxylic Acid Moiety

| Starting Material | Reducing Agent | Product | Conditions |

|---|

Reactions Involving the Halogen Atom

The carbon-bromine (C-Br) bond in this compound is a site of significant reactivity, primarily undergoing nucleophilic substitution and elimination reactions.

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is a chiral center. quora.com A wide variety of nucleophiles can be employed to introduce diverse functional groups. nbinno.com

Hydrolysis: Reaction with water or hydroxide (B78521) ions (e.g., aqueous sodium hydroxide) results in the substitution of the bromine atom with a hydroxyl group, forming 4-hydroxy-2-methyl-butyric acid. google.com Under basic conditions, the carboxylate anion can act as an intramolecular nucleophile, attacking the C-Br bond to form a five-membered ring, α-methyl-γ-butyrolactone.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amino acid or its derivatives. This allows for the introduction of nitrogen-containing functional groups. nbinno.com

Thiolation: Treatment with a thiol or a hydrosulfide (B80085) salt (e.g., sodium hydrosulfide, NaSH) replaces the bromine with a thiol group (-SH), forming a mercapto-substituted butyric acid derivative. nbinno.comnih.gov

Table 4: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH (aq) | Alcohol (-OH) |

| Amine | NH₃, RNH₂ | Amine (-NH₂, -NHR) |

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for primary alkyl halides is the E2 (Elimination Bimolecular) mechanism, which is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the halide ion departs simultaneously, forming a double bond. nbinno.com

Treatment with a strong base like potassium tert-butoxide can favor elimination over substitution. nbinno.com The outcome of the reaction (substitution vs. elimination) is highly dependent on the nature of the base, the solvent, and the temperature. Strong, bulky bases and higher temperatures generally favor elimination. nbinno.com

Organometallic Reactions (e.g., Grignard Reagent Formation, Lithium-Halogen Exchange)

Organometallic reactions involving this compound are primarily centered on the reactivity of the carbon-bromine bond. However, the presence of the acidic carboxylic acid proton presents a significant challenge for the formation of highly basic organometallic reagents like Grignard and organolithium compounds.

Grignard Reagent Formation: The direct reaction of this compound with magnesium metal to form a Grignard reagent is not feasible. Grignard reagents are extremely strong bases and would be immediately quenched by the acidic proton of the carboxylic acid group in an acid-base reaction. mnstate.eduleah4sci.commasterorganicchemistry.com This reaction would consume the Grignard reagent as it forms, preventing its subsequent use in nucleophilic additions. mnstate.edu

To successfully generate the corresponding Grignard reagent, the carboxylic acid functionality must first be protected. This typically involves converting the carboxylic acid into an ester. The resulting ester, ethyl 4-bromo-2-methylbutanoate, can then be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the desired Grignard reagent. masterorganicchemistry.comadichemistry.com The magnesium inserts itself into the carbon-bromine bond, reversing the polarity of the carbon atom and making it a potent nucleophile. masterorganicchemistry.comadichemistry.com The formation process often requires activation of the magnesium surface to remove the passivating layer of magnesium oxide. mnstate.eduwikipedia.org

Lithium-Halogen Exchange: Similar to Grignard reagent formation, the direct formation of an organolithium reagent from this compound via lithium-halogen exchange is prevented by the acidic proton. The commonly used organolithium reagents, such as n-butyllithium or t-butyllithium, are powerful bases and would deprotonate the carboxylic acid. nih.govtcnj.edu

Lithium-halogen exchange is a kinetically controlled reaction used to prepare organolithium compounds from organic halides. wikipedia.orgharvard.edu The reaction involves treating an organic halide with a pre-formed organolithium reagent. wikipedia.org For a substrate like this compound, the carboxylic acid group would need to be protected, for instance as an ester, prior to attempting the exchange. The exchange rate generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu The reaction is typically very fast and is often conducted at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.eduharvard.edu

| Reaction | Reagents | Key Considerations | Product Type |

| Grignard Reagent Formation | Mg metal, anhydrous ether (Et₂O or THF) | Carboxylic acid must be protected (e.g., as an ester). | Organomagnesium halide (R-MgX) |

| Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi, t-BuLi) | Carboxylic acid must be protected. Performed at low temperatures. | Organolithium (R-Li) |

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable substrates for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While these reactions most commonly employ aryl or vinyl halides, analogues involving alkyl bromides are also utilized.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon single bonds, creating structures like substituted biphenyls. wikipedia.org The advantages of the Suzuki coupling include the use of mild reaction conditions and the low toxicity of the boron-containing reagents. wikipedia.org For a substrate like this compound, the reaction would couple the carbon atom attached to the bromine with the organic group from the boronic acid. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org While less common for alkyl halides, variations of the Heck reaction exist. The process involves oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent elimination. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.gov This method is a straightforward route to substituted alkynes. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the unwanted side reaction of alkyne homo-coupling. beilstein-journals.orgnih.gov Application to alkyl bromides, while not as prevalent as with sp²-hybridized carbons, can be achieved under specific catalytic conditions. organic-chemistry.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron compound (e.g., Boronic acid) | Pd catalyst, Base | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Heck | Alkene | Pd catalyst, Base | C(sp³)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp³)–C(sp) |

The Reformatsky reaction is a specific type of organometallic reaction that condenses aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy-esters. wikipedia.orglibretexts.org To utilize this compound in this reaction, it must first be converted to its corresponding ester, such as ethyl 4-bromo-2-methylbutanoate.

The key step is the formation of an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgwikipedia-on-ipfs.org This is achieved by treating the bromo-ester with zinc dust. libretexts.org The zinc metal inserts into the carbon-bromine bond via oxidative addition. wikipedia.orgwikipedia-on-ipfs.org Reformatsky enolates are notably less reactive than Grignard reagents or lithium enolates. wikipedia.orglibretexts.org This lower reactivity is advantageous as it prevents the organozinc reagent from reacting with the ester functionality of another molecule, a common side reaction with more reactive organometallics. pearson.com The formed organozinc reagent then adds to the carbonyl group of an aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy-ester. wikipedia.orgwikipedia-on-ipfs.org

The structure of this compound, containing an electrophilic carbon (C-Br) and an internal nucleophile (the carboxylate oxygen), makes it a prime candidate for intramolecular cyclization. Treatment with a non-nucleophilic base deprotonates the carboxylic acid to form the corresponding carboxylate. This carboxylate can then act as an oxygen nucleophile, attacking the carbon atom bearing the bromine atom in an intramolecular SN2 reaction.

This process results in the formation of a five-membered ring, a type of lactone. Specifically, the cyclization of this compound would yield α-methyl-γ-butyrolactone. Such intramolecular cyclization reactions are a common strategy in organic synthesis for the formation of cyclic compounds, particularly five- and six-membered rings. rsc.orgresearchgate.net The rate of these cyclization reactions can be influenced by factors such as the substitution on the carbon chain. rsc.org

Derivatization for Functional Group Interconversion

This compound possesses two primary functional groups—a carboxylic acid and an alkyl bromide—both of which can be readily converted into other functionalities.

The carboxylic acid group can undergo several standard transformations:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. For example, reaction with ethanol (B145695) produces ethyl 4-bromo-2-methylbutanoate.

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol (4-bromo-2-methylbutan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The alkyl bromide functionality is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups at the terminal position, including:

Nitriles: Reaction with cyanide salts (e.g., NaCN, KCN).

Azides: Reaction with sodium azide (B81097) (NaN₃).

Amines: Reaction with ammonia or primary/secondary amines. nbinno.com

Ethers: Reaction with alkoxides (e.g., sodium ethoxide). nbinno.com

Thioethers: Reaction with thiolates (e.g., sodium thiomethoxide). nbinno.com

Applications of 4 Bromo 2 Methyl Butyric Acid As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The bifunctional nature of 4-bromo-2-methyl-butyric acid, with an electrophilic carbon attached to the bromine and a carboxyl group, enables its use in constructing sophisticated molecular architectures.

While the structural motif of this compound is present in various natural products, its direct application as a key building block in the total synthesis of such compounds is not widely documented in scientific literature. However, its potential as a precursor is suggested by the use of structurally related compounds in the synthesis of complex molecules. For example, (E)-4-bromo-2-methylbut-2-en-1-al, a related unsaturated aldehyde, has been utilized as an intermediate in the industrial synthesis of Vitamin A.

A significant application of this compound derivatives is in the preparation of intermediates for pharmaceuticals. The methyl ester, this compound methyl ester, serves as a key starting material in the synthesis of modulators for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which are targets for treating neurological and psychiatric disorders. google.comgoogle.com

In a documented synthetic route, this compound methyl ester is reacted with a secondary amine, such as pyrrolidine (B122466). The pyrrolidine displaces the bromide ion in a nucleophilic substitution reaction to form 2-methyl-4-(pyrrolidin-1-yl)-butyric acid methyl ester. google.comgoogle.com This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is a more advanced precursor for the final active pharmaceutical ingredient. google.comgoogle.com

| Starting Material | Reagent | Intermediate Product |

| This compound methyl ester | Pyrrolidine | 2-methyl-4-(pyrrolidin-1-yl)-butyric acid methyl ester |

This table outlines the initial step in the synthesis of a pharmaceutical intermediate using a derivative of this compound.

The inherent reactivity of this compound suggests its potential as a precursor in the synthesis of agrochemicals. The ability to introduce diverse functional groups through nucleophilic substitution of the bromine atom makes it a candidate for creating novel active ingredients for crop protection. However, specific examples of its large-scale use for the preparation of commercial agrochemical precursors are not extensively detailed in publicly available literature.

Role in Chiral Synthesis

The chiral center at the C-2 position of this compound makes it a valuable molecule for stereoselective synthesis, where the three-dimensional arrangement of atoms is crucial for the final product's function.

The use of this compound for direct incorporation into chiral auxiliaries or ligands is not a widely reported application in scientific literature.

This compound can be prepared or separated into its individual enantiomers, such as (R)-4-bromo-2-methylbutanoic acid and (S)-4-bromo-2-methylbutanoic acid. These enantiopure forms are critical for stereospecific syntheses, where control of the stereochemistry is essential.

When an enantiomerically pure starting material is used, the configuration at the C-2 position is typically retained throughout the reaction sequence. For example, in an intramolecular cyclization reaction, (R)-ethyl 4-bromo-2-methylbutanoate would yield (R)-α-methyl-γ-butyrolactone, while the (S)-enantiomer would produce the (S)-lactone. This retention of stereochemistry is fundamental in the synthesis of chiral drugs and other biologically active molecules where only one enantiomer provides the desired effect. While the principle is well-established, specific, documented total syntheses employing this step are not widely available in the literature.

| Enantiomeric Starting Material | Potential Chiral Product |

| (R)-4-bromo-2-methylbutanoic acid | (R)-α-methyl-γ-butyrolactone |

| (S)-4-bromo-2-methylbutanoic acid | (S)-α-methyl-γ-butyrolactone |

This table illustrates the potential stereospecific outcome of cyclizing enantiopure forms of this compound derivatives.

Contributions to Polymer and Material Science (e.g., for related compounds)

The utility of bromo-alkanoic acids, including compounds structurally related to this compound, is significant in the fields of polymer and material science. These molecules serve as crucial building blocks for creating functionalized polymers and modifying material surfaces, thereby imparting desired chemical and physical properties. The presence of both a reactive bromine atom and a carboxylic acid group allows for a dual functionality, enabling their incorporation into polymer chains or attachment to surfaces through various chemical reactions.

Research has demonstrated the use of related bromo-carboxylic acids and their esters as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, initiators such as 2-bromobutyric acid have been employed to synthesize well-defined polymers with terminal carboxylic acid groups. researchgate.net The bromine atom provides the initiation site for polymer chain growth, while the carboxylic acid moiety can be used for subsequent modifications or to influence the polymer's solubility and other properties. While direct studies on this compound as a primary initiator are not prevalent, its structure suggests potential applicability in similar polymerization strategies.

Furthermore, post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers. Bromo-functionalized compounds are key reagents in these processes. For example, the lithium-bromine exchange reaction on brominated poly(3-hexylthiophene) allows for the introduction of various functional groups onto the polymer backbone. acs.org Similarly, electrophilic cascade reactions using N-bromosuccinimide can functionalize polybutadienes. qut.edu.au A molecule like this compound could be used to introduce a carboxylic acid-containing side chain onto a polymer, enhancing properties like hydrophilicity or providing sites for further conjugation, for example, in the development of bioactive polymers. nih.govresearchgate.net

Surface modification of materials is another area where bromo-alkanoic acids find application. Modifying the surface of a polymer is often necessary to achieve properties suitable for specific biomedical or industrial applications, such as improving biocompatibility or adhesion. nih.govresearchgate.net Functional groups like amino and carboxyl groups are introduced to bind proteins or other bioactive molecules to the polymer surface. nih.gov Covalent grafting of molecules onto a substrate surface ensures long-term stability. nih.gov this compound can be used in such surface modification schemes; the carboxylic acid can be activated to react with surface hydroxyl or amine groups, while the terminal bromine remains available for further chemical transformations.

Table 1: Applications of Related Bromo-Alkanoic Acids in Polymer and Material Science

| Application Area | Related Compound/Method | Function/Purpose | Potential Role of this compound |

| Polymer Synthesis | 2-Bromobutyric acid | Initiator for Atom Transfer Radical Polymerization (ATRP) to create polymers with acid functionality. researchgate.net | Could potentially serve as an initiator for controlled polymerization techniques. |

| Post-Polymerization Modification | Brominated Polythiophenes | The bromine atom acts as a site for lithium-bromine exchange, allowing the introduction of new functional groups. acs.org | Can be used as a reagent to introduce methyl- and carboxyl-containing side chains onto polymers. |

| Surface Modification | General bromo-alkanoic acids | Covalently grafting onto surfaces to introduce functional groups, altering properties like wettability and biocompatibility. nih.govnih.gov | Can be attached to material surfaces via its carboxyl group, presenting a reactive bromo- group for further functionalization. |

| Bioactive Polymers | General functionalized polymers | Incorporation of active agents to create materials with specific biological activities, such as antimicrobial properties. nih.govresearchgate.net | Could serve as a linker to attach bioactive molecules to a polymer backbone. |

Development of Novel Chemical Probes and Reagents

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of novel chemical probes and reagents for research and diagnostic applications. The bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the carboxylic acid group allows for conjugation to other molecular scaffolds through ester or amide bond formation.

In the development of imaging agents, bromo-containing organic molecules are important precursors. For instance, radiobrominated fatty acid analogues have been synthesized and evaluated as myocardial imaging agents. nih.gov These syntheses often involve the introduction of a bromine isotope (like ⁸²Br) into a complex organic molecule. While not directly using this compound, these studies highlight the principle of using brominated building blocks to create targeted probes for biological imaging. The structure of this compound could be adapted for such purposes, serving as a fragment in the synthesis of larger molecules designed to accumulate in specific tissues.

The reactivity of the carbon-bromine bond makes compounds like this compound useful reagents in multi-step organic synthesis. Related compounds such as 4-bromo-2-methylbut-1-ene (B58032) are highly susceptible to nucleophilic substitution, making them excellent alkylating agents for alcohols, thiols, and amines. nbinno.com This reactivity allows chemists to construct complex molecular architectures by attaching the bromo-alkyl fragment to various nucleophiles.

Furthermore, bromo-aromatic compounds, such as 4-bromo-2-methylbenzoic acid, are used as intermediates to synthesize more complex molecules through cross-coupling and acylation reactions. chemicalbook.com By analogy, the aliphatic bromine in this compound can participate in similar coupling reactions (e.g., with organometallic reagents) to form new carbon-carbon bonds, expanding its synthetic utility. This versatility is crucial in creating libraries of compounds for screening purposes, for example, in the search for new chemical probes that can interact with specific biological targets like bromodomains, although the initial hits in such screens are often fragment-derived. nih.gov

Table 2: Potential Applications in the Development of Probes and Reagents

| Application Area | Principle/Related Compound | Synthetic Utility | Potential Role of this compound |

| Biological Imaging | Radiobrominated Fatty Acids | Introduction of a radioisotope of bromine for use in imaging techniques like SPECT or PET. nih.gov | Could be a precursor for novel radio-labeled probes for medical diagnostics. |

| Organic Synthesis Reagent | 4-Bromo-2-methylbut-1-ene | Acts as a versatile alkylating agent in nucleophilic substitution reactions. nbinno.com | Can be used to introduce a -(CH₂)₂-CH(CH₃)-COOH moiety into various molecules. |

| Fragment-Based Synthesis | General Brominated Intermediates | The bromine atom serves as a reactive site for fragment coupling and elaboration in drug discovery and probe development. chemicalbook.comnih.gov | Can be used as a building block in the combinatorial synthesis of small molecule libraries for biological screening. |

Analytical Characterization Methodologies for 4 Bromo 2 Methyl Butyric Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. While specific experimental spectra for 4-Bromo-2-methyl-butyric acid are not widely available in public databases, the expected NMR data can be inferred from its derivatives, such as ethyl 4-bromo-2-methylbutanoate, and from general principles of NMR spectroscopy.

¹H NMR Spectroscopy provides information about the number of different types of protons and their neighboring environments. For this compound, the following proton signals are anticipated:

A doublet for the methyl group (CH₃) at the C2 position, due to coupling with the adjacent methine proton.

A multiplet for the methine proton (CH) at the C2 position, split by the protons of the adjacent methyl and methylene groups.

A multiplet for the methylene group (CH₂) at the C3 position.

A triplet for the methylene group (CH₂) at the C4 position, adjacent to the bromine atom.

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), typically found far downfield.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are based on data from its ethyl ester. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~180 |

| C2 (-CH) | ~40 |

| C3 (-CH₂) | ~35 |

| C4 (-CH₂Br) | ~33 |

| C5 (-CH₃) | ~15 |

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad and strong |

| C-H (Alkyl) | 2980-2850 | Strong, sharp |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp |

| C-O | 1320-1210 | Medium |

| C-Br | 650-550 | Medium to weak |

The broad O-H stretch is a hallmark of a carboxylic acid, often appearing superimposed on the C-H stretching bands. The strong carbonyl (C=O) absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound would likely involve several key pathways:

Alpha-cleavage: Loss of the carboxyl group or cleavage adjacent to the carbonyl group.

Loss of Bromine: Cleavage of the C-Br bond.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.

The GC-MS data for the related compound, ethyl 4-bromo-2-methylbutanoate, can be used to predict the fragmentation pattern. nih.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 180/182 | [M]⁺ (Molecular Ion) |

| 135/137 | [M - COOH]⁺ |

| 101 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of carboxylic acids, they are often derivatized before GC analysis to improve their chromatographic behavior. A common derivatization method is the conversion of the carboxylic acid to its more volatile methyl or ethyl ester.

For this compound, a typical GC method would involve:

Derivatization: Esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or phenyl-substituted stationary phase.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (GC-MS) can provide both separation and structural information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile or thermally unstable compounds like carboxylic acids.

A common HPLC method for analyzing this compound would be reversed-phase HPLC:

Stationary Phase: A non-polar stationary phase, such as a C18 or C8 column.

Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. sielc.com

Detection: A UV detector is commonly used, as the carboxyl group has a weak UV absorbance at low wavelengths (around 210 nm).

Interactive Data Table: Typical HPLC Parameters for Analysis of Bromoalkanoic Acids

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This method allows for the effective separation of this compound from its impurities and can be used for quantitative analysis to determine its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the qualitative analysis of this compound. It is primarily employed to monitor the progress of chemical reactions, assess the purity of a sample, and determine the appropriate solvent system for larger-scale chromatographic separations.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a polar compound like this compound, which contains a carboxylic acid group, a polar stationary phase is typically used. The most common choice is silica gel (SiO₂), which is an acidic adsorbent. The hydroxyl groups on the surface of the silica gel can form hydrogen bonds with the carboxylic acid group of the analyte, leading to its retention.

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the mobile phase must be carefully optimized. A solvent system that is too polar will cause the compound to move with the solvent front, resulting in a high retention factor (Rf) and poor separation. Conversely, a solvent system that is not polar enough will result in the compound remaining at the origin, leading to a low Rf value.

For carboxylic acids, a mixture of a non-polar solvent (such as hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is often used. To prevent the common issue of "tailing" or "streaking" of acidic spots, a small amount of a volatile acid, such as acetic acid or formic acid, is frequently added to the mobile phase. This acidic modifier helps to suppress the ionization of the carboxylic acid analyte, reducing its strong interaction with the silica gel and resulting in more compact and well-defined spots.

Visualization of the separated spots on the TLC plate is necessary as this compound is colorless. A common non-destructive method is the use of a UV lamp if the compound or its impurities are UV-active. A more specific and sensitive method for carboxylic acids is staining with a pH indicator dye. Bromocresol green is a particularly effective visualizing agent. When the TLC plate is sprayed with or dipped into a solution of bromocresol green, the acidic compound will appear as yellow spots on a blue background. Another general visualization technique is exposure to iodine vapor, which often reveals organic compounds as brown spots.

The retention factor (Rf) is a key parameter obtained from a TLC experiment and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. While specific Rf values for this compound are not extensively reported, a hypothetical analysis is presented in the table below based on typical TLC conditions for similar short-chain carboxylic acids.

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Value | Observations |

|---|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | Bromocresol Green | 0.35 - 0.45 | Compact yellow spot on a blue background. The addition of acetic acid is crucial to prevent tailing. |

| Silica Gel 60 F254 | Petroleum Ether:Diethyl Ether (1:1) + 0.5% Formic Acid | Iodine Vapor | 0.40 - 0.50 | Brown spot, which may fade over time. Good for a quick, general visualization. |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) + 1% Acetic Acid | UV Light (254 nm) | Dependent on UV activity | Visualization is only possible if the compound or co-eluting impurities possess a chromophore. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, possessing a stereocenter at the C2 position. The separation and quantification of its enantiomers, (R)-4-bromo-2-methyl-butyric acid and (S)-4-bromo-2-methyl-butyric acid, are crucial in stereoselective synthesis and for the characterization of its biological activity. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. This can be achieved through two main approaches: direct and indirect separation.

Direct Chiral Chromatography

Direct methods involve the use of a chiral stationary phase (CSP). These stationary phases are composed of a chiral selector that is immobilized onto a solid support, typically silica gel. The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.

For the separation of chiral carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often very effective. Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for a wide range of chiral compounds, including carboxylic acids.

The mobile phase for direct chiral HPLC is typically a mixture of a non-polar organic solvent, such as n-hexane, and a polar modifier, usually an alcohol like 2-propanol or ethanol (B145695). The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. For acidic analytes, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

Indirect Chiral Chromatography

The indirect approach involves the derivatization of the enantiomeric mixture of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase using normal-phase or reversed-phase HPLC.

A suitable CDA must be enantiomerically pure and react quantitatively with the carboxylic acid. For example, a chiral amine, such as (R)-1-phenylethylamine, can be used to form diastereomeric amides. The resulting diastereomers can then be separated on a silica gel column. After separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric excess of the original acid.

While indirect methods can be very effective, they require an additional reaction step and the assurance that no racemization occurs during the derivatization process.

The following table outlines typical conditions for both direct and indirect chiral separation of compounds structurally similar to this compound.

| Method | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Expected Outcome |

|---|---|---|---|---|---|

| Direct HPLC | Chiralcel OD-H (cellulose-based CSP) | n-Hexane:2-Propanol (90:10) + 0.1% TFA | 1.0 | UV at 210 nm | Baseline separation of the (R) and (S) enantiomers. |

| Direct HPLC | Chiralpak AD (amylose-based CSP) | n-Hexane:Ethanol (85:15) + 0.1% TFA | 0.8 | UV at 210 nm | Separation of enantiomers with potentially different elution order compared to Chiralcel OD-H. |

| Indirect HPLC (after derivatization with a chiral amine) | Silica Gel (achiral) | n-Hexane:Ethyl Acetate (80:20) | 1.2 | UV at 254 nm (if chromophore is introduced) | Separation of the two diastereomeric amides. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For this compound, this method can be used to determine its absolute configuration (if a single enantiomer is crystallized), molecular conformation, and the nature of intermolecular interactions in the solid state.

The crystal structure of a closely related compound, 2-bromo-3-methylbutyric acid, has been elucidated, and it provides significant insight into the likely solid-state behavior of this compound. Carboxylic acids in the solid state commonly form hydrogen-bonded dimers. The carboxyl groups of two molecules associate through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very stable and common supramolecular synthon for carboxylic acids.

In the case of a racemic mixture of this compound, it is expected to crystallize as a centrosymmetric heterochiral dimer, where one (R)-enantiomer is hydrogen-bonded to one (S)-enantiomer. If a pure enantiomer is crystallized, it will likely form a homochiral dimer, with two molecules of the same chirality hydrogen-bonded together.

The crystallographic data for a compound like this compound would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

The table below presents expected crystallographic data for this compound, based on the analysis of similar brominated carboxylic acids.

| Parameter | Expected Value (for racemic form) | Expected Value (for enantiopure form) |

|---|---|---|

| Crystal System | Triclinic or Monoclinic | Triclinic or Monoclinic |

| Space Group | Centrosymmetric (e.g., P-1) | Non-centrosymmetric (e.g., P1 or P21) |

| Z (Molecules per unit cell) | 2 or 4 | 2 or 4 |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonding (heterochiral dimer) | O-H···O hydrogen bonding (homochiral dimer) |

| Hydrogen Bond Motif | R²₂(8) syn-syn homosynthon | R²₂(8) syn-syn homosynthon |

| Potential Weaker Interactions | C-H···O contacts, Br···O interactions | C-H···O contacts, Br···O interactions |

Computational and Theoretical Investigations of 4 Bromo 2 Methyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. biointerfaceresearch.com DFT studies on substituted butanoic acids, for example, often employ functionals like B3LYP with basis sets such as 6-31+G(d) to optimize molecular geometries and compute various electronic properties. biointerfaceresearch.com

For 4-bromo-2-methyl-butyric acid, DFT calculations could elucidate key aspects of its electronic structure and reactivity. The distribution of electron density, for instance, would highlight the polarization of the carbon-bromine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. alevelchemistry.co.uk The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the acidity of the carboxylic acid proton.

Key parameters derived from DFT calculations that help in understanding reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hyperconjugation, which can stabilize certain conformations or transition states. biointerfaceresearch.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Butyric Acid (Note: This table is illustrative and based on typical data from DFT studies of similar molecules, not specific to this compound.)

| Property | Calculated Value |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | -0.02 Hartree |

| HOMO-LUMO Gap | 0.23 Hartree |

| Dipole Moment | 2.5 Debye |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Møller-Plesset perturbation theory (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. These methods are often more computationally expensive than DFT but can provide more accurate results for certain systems. researchgate.net

Ab initio calculations could be used to obtain highly accurate geometries and energies for this compound and its various conformers. acs.org This level of theory is particularly useful for studying systems where electron correlation plays a significant role, such as in the detailed analysis of transition states in chemical reactions. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom, computational methods can be used to locate and characterize the transition state. libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By performing a transition state search, the geometry of the transient species can be determined. For a potential SN2 reaction, this would likely involve a pentacoordinate carbon atom where the nucleophile is forming a new bond while the bromide leaving group is departing. msu.edu Vibrational frequency calculations are then performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the energies of the reactants, transition state, and products are calculated, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. researchgate.net A lower activation energy implies a faster reaction.

Computational methods can also be used to calculate thermodynamic quantities such as the enthalpy of reaction (ΔH) and the entropy of reaction (ΔS). These values determine the spontaneity and equilibrium position of a reaction. For example, in a decarboxylation reaction, the release of a small gaseous molecule like carbon dioxide results in a significant increase in entropy, which can make the reaction more favorable at higher temperatures. nih.govacs.org

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of this compound (Note: This table is hypothetical and for illustrative purposes.)

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | 85 |

| Enthalpy of Reaction (ΔH) | -20 |

| Gibbs Free Energy of Activation (ΔG‡) | 95 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple rotatable single bonds in this compound means that it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the molecule and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states between conformers. nih.gov

Molecular Dynamics (MD) simulations offer a complementary approach by simulating the movement of atoms in the molecule over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational space of the molecule and provide insights into its dynamic behavior. This is particularly useful for understanding how the molecule might behave in different solvent environments and at different temperatures. The results from MD simulations can be used to determine the relative populations of different conformers and to study the pathways of conformational changes. nd.edu

Computational Spectroscopy for Structural Prediction and Verification

Detailed research findings and data tables for this compound are not available in the reviewed scientific literature.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of brominated carboxylic acids often involves methods like the Hell-Volhard-Zelinsky reaction, which utilizes stoichiometric amounts of bromine and a phosphorus halide. While effective, these methods can generate significant waste and employ hazardous reagents. Future research is poised to focus on the development of more efficient and sustainable synthetic routes to 4-Bromo-2-methyl-butyric acid.

One promising area is the exploration of catalytic methods that would reduce the amount of bromine required and minimize waste. This could involve the use of novel catalysts that can facilitate the direct bromination of the carboxylic acid or its derivatives under milder conditions.

Furthermore, the principles of green chemistry are likely to guide future synthetic strategies. This includes the investigation of biocatalytic and enzymatic reactions, which could offer highly selective and environmentally benign pathways to chiral bromoalkanoic acids. The use of enzymes could provide a direct route to enantiomerically pure forms of this compound, which are highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.